

# A Comprehensive Technical Guide to the Physicochemical Properties of Geranic Acid

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## Compound of Interest

Compound Name: Geranic acid

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**Geranic acid**, a naturally occurring monoterpene, is a valuable compound in the flavor, fragrance, and pharmaceutical industries.<sup>[1][2]</sup> As a polyunsaturated fatty acid, it plays a role as a plant metabolite, an antifungal agent, and a pheromone.<sup>[2][3]</sup> Its potential biological activities, including antimicrobial and tyrosinase-inhibiting properties, have made it a subject of interest for drug development and biochemical research.<sup>[1][2][3]</sup> This technical guide provides an in-depth overview of the core physicochemical properties of **geranic acid**, detailed experimental protocols for their determination, and visualizations of relevant biological and experimental processes.

## Core Physicochemical Characteristics

**Geranic acid**, systematically named (2E)-3,7-dimethylocta-2,6-dienoic acid, is typically a colorless to pale yellow, slightly viscous liquid.<sup>[1][2]</sup> Its structure consists of a ten-carbon chain with two double bonds and a carboxylic acid functional group, which dictates its reactivity and acidic nature.<sup>[1]</sup> It exists as two primary stereoisomers, with the trans (E) isomer being the most common.<sup>[3]</sup>

The fundamental identifiers and physical constants of **geranic acid** are summarized below. It is important to note the variability in reported melting points, which may be due to isomeric mixture differences or decomposition at higher temperatures.<sup>[4][5][6][7]</sup>

Property	Value	Reference(s)
IUPAC Name	(2E)-3,7-dimethylocta-2,6-dienoic acid	[3]
Synonyms	3,7-Dimethyl-2,6-octadienoic acid, Decaprenoic acid	[1][3][8]
CAS Number	459-80-3	[1][8]
Molecular Formula	C <sub>10</sub> H <sub>16</sub> O <sub>2</sub>	[1][8][9]
Molecular Weight	168.23 g/mol	[3][8][10]
Appearance	Colorless to pale yellow oily liquid	[1][4][10]
Melting Point	21.0 °C; also reported as 185-186 °C (decomposition)	[4][5]
Boiling Point	249 to 251 °C at 760 mmHg	[10]
Density	0.97 g/mL at 25 °C	[4][10]
Refractive Index (n <sub>20/D</sub> )	1.484	[2]
Flash Point	133 °C (271.4 °F) - closed cup	

**Geranic acid**'s hydrophobic carbon chain results in limited water solubility, while the polar carboxylic group allows for solubility in organic solvents.[1] Its acid dissociation constant (pKa) and octanol-water partition coefficient (logP) are critical parameters for predicting its behavior in biological systems and for formulation development.

Property	Value	Reference(s)
Water Solubility	Insoluble to practically insoluble; 108.2 mg/L at 25 °C (estimated)	[1][8][11]
Solubility in Organic Solvents	Soluble in alcohol, propylene glycol, and other organic solvents	[1][2][11]
pKa (Predicted)	5.17 ± 0.33	[4][12]
logP (Octanol/Water Partition Coefficient)	3.1 (XLogP3-AA)	[3]

Spectroscopic analysis is fundamental for the structural elucidation and identification of **geranic acid**. Key data from various techniques are available through public databases.

Spectrum Type	Data Source and Key Information	Reference(s)
<sup>1</sup> H NMR	Spectra available in databases like SpectraBase. Solvent: CDCl <sub>3</sub> .	[3][13]
Infrared (IR) Spectrum	Data available in the NIST WebBook.	[9][14]
Mass Spectrum (MS)	Electron Ionization (EI) mass spectra are available in the NIST WebBook.	[15]
Kovats Retention Index	Standard non-polar: 1343-1395; Standard polar: 2287-2356.	[3]

## Experimental Protocols

This section details methodologies for determining key physicochemical properties of **geranic acid**, designed for reproducibility in a research setting.

The acid dissociation constant (pKa) can be determined accurately using potentiometric titration, which involves monitoring pH changes as a strong base is added to an acidic solution. [\[16\]](#)

Materials:

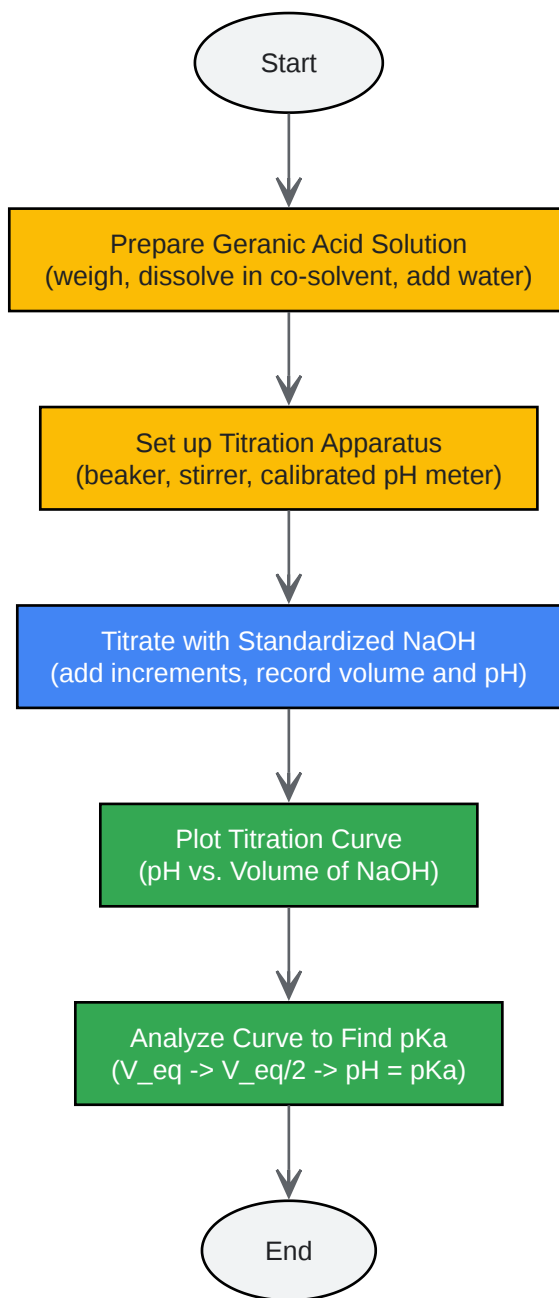
- **Geranic acid** sample
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- Deionized water
- Ethanol (or other suitable co-solvent for initial dissolution)
- Calibrated pH meter with a glass electrode
- Magnetic stirrer and stir bar
- 25 mL burette
- 250 mL beaker

Procedure:

- **Sample Preparation:** Accurately weigh approximately 0.1-0.2 g of **geranic acid** into a 250 mL beaker.
- **Dissolution:** Since **geranic acid** has low water solubility, dissolve the sample in a minimal amount of ethanol before adding approximately 100 mL of deionized water. Gentle warming may be required. Cool the solution to room temperature.
- **Titration Setup:** Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

- Initial Measurement: Record the initial pH of the **geranic acid** solution.
- Titration: Begin adding the 0.1 M NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record both the volume of NaOH added and the corresponding pH.
- Equivalence Point: As the pH begins to change rapidly, reduce the increment volume (e.g., 0.1 mL) to precisely identify the equivalence point, which is the midpoint of the steepest part of the titration curve.
- Data Analysis:
  - Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
  - Determine the equivalence volume ( $V_{eq}$ ) from the inflection point of the curve.
  - The volume at the half-equivalence point ( $V_{eq} / 2$ ) corresponds to the point where the concentrations of the acid and its conjugate base are equal.
  - The pKa is equal to the pH value at this half-equivalence point.[\[16\]](#)

#### Workflow for Potentiometric Titration



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Caption: Workflow for determining the pKa of **geranic acid** via potentiometric titration.

**Geranic acid** can be efficiently produced via the biotransformation of geraniol using microorganisms like the fungus *Mucor irregularis*. The following protocol is based on an

optimized, scaled-up fermentation process.[17]

#### Materials:

- *Mucor irregularis* IIIMF4011 culture
- Sabouraud Dextrose Broth (SDB) media
- Geraniol (substrate)
- 0.1 M Potassium Phosphate Buffer (pH 7.0)
- 3 L fermentor
- Centrifuge
- Incubator shaker

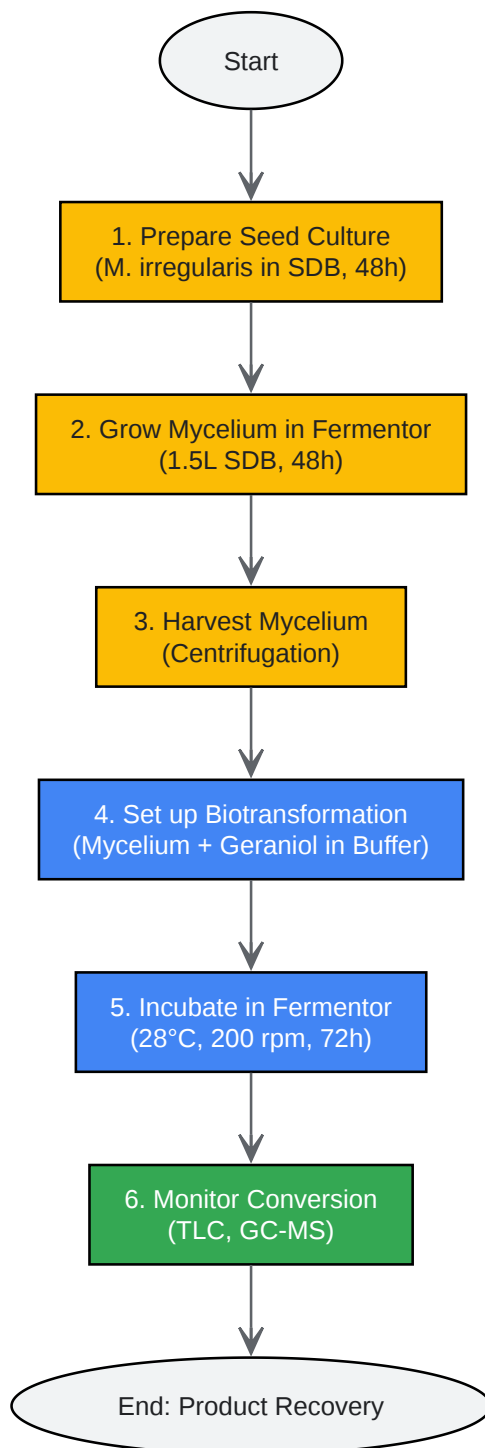
#### Procedure:

- **Seed Culture Preparation:** Inoculate *M. irregularis* into SDB media and incubate for 48 hours to generate a seed culture.
- **Mycelium Growth:** Prepare 1.5 L of SDB media in a 3 L fermentor and autoclave. Inoculate with 10% seed culture. Set fermentor parameters to 28 °C, 200 rpm, and 1.5 LPM airflow. Incubate for 48 hours to grow the fungal mycelium.
- **Harvesting Mycelium:** After incubation, separate the mycelium from the broth by centrifugation at 5000 rpm.
- **Biotransformation Reaction:** Prepare a 1.5 L reaction mixture by adding 20 mM geraniol to 0.1 M potassium phosphate buffer (pH 7.0). Add the harvested mycelium (approx. 30 g/L) to this mixture in the fermentor.
- **Incubation:** Maintain the fermentor conditions at 28 °C, 200 rpm, and 1.5 LPM airflow for 72 hours.

- **Monitoring and Analysis:** Collect samples every 24 hours. Monitor the conversion of geraniol to **geranic acid** using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
- **Product Recovery:** After 72 hours, when conversion is maximal (typically >98%), harvest the reaction mixture and proceed with downstream processing to extract and purify the **geranic acid**.<sup>[17]</sup>

Experimental Workflow for **Geranic Acid** Biotransformation





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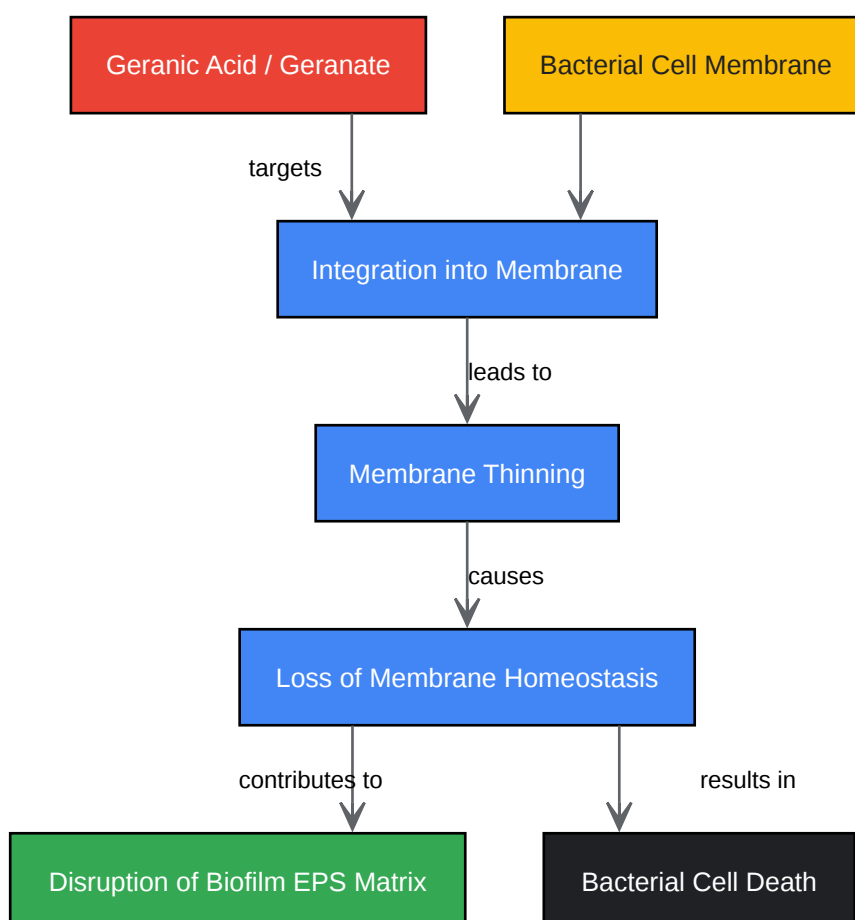
Caption: Biotransformation of geraniol to **geranic acid** using *Mucor irregularis*.

## Biological Activity and Mechanism of Action

**Geranic acid** exhibits notable biological activities, particularly as an antimicrobial agent. Its mechanism of action against bacterial biofilms, such as those formed by *Staphylococcus aureus*, provides insight into its therapeutic potential.

Studies suggest that **geranic acid**, in concert with its conjugate base (geranate), disrupts bacterial biofilms. The proposed mechanism involves integration into the bacterial cell membrane, leading to membrane thinning and a loss of homeostasis, which ultimately causes cell death and disruption of the protective exopolymeric substance (EPS) layer of the biofilm. [\[10\]](#)

Proposed Mechanism of **Geranic Acid's** Antibiofilm Activity



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Caption: Logical flow of **geranic acid**'s proposed action against bacterial biofilms.

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